REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:14])[C@H:5]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[NH2:6].C1CCN2C(=NCCC2)CC1.[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([N:33]=[C:34]=[O:35])=[CH:29][CH:28]=1>C(#N)C>[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([NH:33][C:34](=[O:35])[NH:6][CH:5]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([O:3][CH3:2])=[O:14])=[CH:29][CH:28]=1 |f:0.1|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
Cl.COC([C@@H](N)CC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)N=C=O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
The reaction mixture was mixed at room temperature for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
|
the reaction solution was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in ethyl acetate
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Type
|
WASH
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Details
|
washed with water and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(NC(C(=O)OC)CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |